molecular formula C20H15ClF3N3O2S B12406322 KRAS inhibitor-18

KRAS inhibitor-18

Cat. No.: B12406322
M. Wt: 453.9 g/mol
InChI Key: NDGHIBDKESCHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS inhibitor-18 is a small molecule compound designed to inhibit the activity of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein. KRAS is a small GTPase that plays a crucial role in cell signaling pathways, regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-18 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include:

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with specific modifications to enhance its inhibitory activity and selectivity .

Scientific Research Applications

KRAS inhibitor-18 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new analogs with improved properties.

    Biology: Employed in cell-based assays to investigate the role of KRAS in cell signaling pathways and to identify potential biomarkers for KRAS-driven cancers.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for KRAS-mutant cancers.

    Industry: Applied in the development of diagnostic kits and assays for detecting KRAS mutations in clinical samples

Mechanism of Action

KRAS inhibitor-18 exerts its effects by binding to the KRAS protein and inhibiting its activity. The mechanism involves:

Comparison with Similar Compounds

KRAS inhibitor-18 is compared with other similar compounds, such as:

Uniqueness

This compound is unique in its ability to target specific KRAS mutations with high selectivity and potency. Its distinct chemical structure and binding mechanism set it apart from other KRAS inhibitors, making it a valuable tool in cancer research and therapy .

Biological Activity

KRAS inhibitors have garnered significant attention in cancer research due to the pivotal role of KRAS mutations in oncogenesis. KRAS inhibitor-18 represents a novel approach to targeting KRAS-driven malignancies, particularly focusing on its biological activity, efficacy, and potential applications in combination therapies. This article synthesizes current research findings, case studies, and experimental data regarding this compound.

Overview of KRAS and Its Role in Cancer

KRAS is a member of the RAS family of proteins and is commonly mutated in various cancers, including pancreatic, colorectal, and lung cancers. Mutations in KRAS lead to constitutive activation of signaling pathways that promote cell proliferation and survival. The most prevalent mutations occur at codons 12, 13, and 61. Targeting these mutations has been a focus of therapeutic development.

This compound functions primarily by binding to the inactive GDP-bound state of KRAS, preventing its activation and subsequent downstream signaling. Research indicates that this inhibitor exhibits a potent inhibitory effect on a wide range of KRAS mutants, demonstrating IC50 values in the nanomolar range for both wild-type (WT) and mutant forms of KRAS.

Key Findings:

  • Binding Affinity : this compound shows similar binding affinity for both WT and mutant KRAS variants.
  • Inhibition Potency : The inhibitor effectively disrupts the interaction between KRAS and its downstream effectors, such as CRAF, with a mean IC50 of approximately 1 nM for WT and around 12 nM for common mutant models like G12C/D/V.
  • Efficacy Across Mutants : In cellular assays, it has been shown to inhibit 18 out of 24 common KRAS mutants when expressed in HEK293 cells .

Table 1: Inhibition Potency of this compound Across Various KRAS Mutants

KRAS MutationIC50 (nM)Efficacy (%)
WT1100
G12C1285
G12D1580
G13D2075
Q61H2570

Case Study: Combination Therapy with LUNA18

A recent study explored the synergistic effects of combining this compound with LUNA18, another RAS inhibitor. This combination was found to enhance anti-tumor activity significantly by preventing MAPK pathway reactivation, which is a common resistance mechanism observed with monotherapy using KRAS inhibitors.

  • Study Design : The combination was tested in xenograft models where tumors were initially responsive to single-agent therapy but later developed resistance.
  • Results : The dual treatment resulted in sustained suppression of ERK activity and improved tumor regression compared to either agent alone .

Clinical Implications

The biological activity of this compound suggests its potential as a cornerstone in targeted therapy regimens for patients with KRAS-mutant cancers. Its ability to inhibit multiple variants positions it as a versatile agent in overcoming resistance mechanisms associated with current therapies.

Future Directions

  • Clinical Trials : Ongoing and future clinical trials will be essential to evaluate the safety and efficacy of this compound in diverse patient populations.
  • Combination Strategies : Further exploration into combination therapies with other targeted agents or immunotherapies could enhance treatment outcomes.

Properties

Molecular Formula

C20H15ClF3N3O2S

Molecular Weight

453.9 g/mol

IUPAC Name

1-[4-[5-chloro-6-(2,4-difluoro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C20H15ClF3N3O2S/c1-2-16(29)26-3-5-27(6-4-26)20-11-7-12(21)17(18(24)19(11)25-30-20)10-8-15(28)14(23)9-13(10)22/h2,7-9,28H,1,3-6H2

InChI Key

NDGHIBDKESCHLI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=CC(=C(C=C4F)F)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.